molecular formula C10H9BrN2 B1289658 3-(3-Bromophenyl)-5-methyl-1H-pyrazole CAS No. 324054-75-3

3-(3-Bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B1289658
CAS No.: 324054-75-3
M. Wt: 237.1 g/mol
InChI Key: IAINCJDFHUONJZ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Safety and Hazards

The safety and hazards associated with a compound relate to its potential to cause harm to humans or the environment. The specific safety and hazards of “3-(3-Bromophenyl)-5-methyl-1H-pyrazole” are not provided in the sources I found .

Future Directions

The future directions for research on “3-(3-Bromophenyl)-5-methyl-1H-pyrazole” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition can have profound effects on neurotransmission and is of particular interest in the study of neurodegenerative diseases.

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to altered neurotransmitter levels, affecting synaptic transmission and potentially leading to neuroprotective effects . Additionally, this compound has been reported to induce oxidative stress in certain cell types, which can impact cellular metabolism and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The bromophenyl group of the compound allows it to form stable interactions with the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition . This binding is facilitated by the hydrophobic and aromatic nature of the bromophenyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses at the genetic level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biological activities . Long-term exposure to this compound in vitro has been associated with sustained enzyme inhibition and alterations in cellular metabolism, highlighting the importance of monitoring its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert neuroprotective effects by inhibiting acetylcholinesterase and modulating neurotransmitter levels . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dose-dependent effects underscore the importance of optimizing dosage regimens to achieve desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interaction with enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for inducing oxidative stress and cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s hydrophobic nature allows it to readily diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, this compound can interact with transport proteins that modulate its distribution within different cellular compartments and tissues . These interactions are crucial for determining the compound’s localization and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s activity and function within cells.

Properties

IUPAC Name

3-(3-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAINCJDFHUONJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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